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Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound

extracted from plants such as Ampelopsis grossedentata.[1] It has garnered significant

attention in preclinical research for its potential therapeutic applications in neurodegenerative

diseases.[1][2] Ampelopsin G exhibits a range of pharmacological properties, including potent

antioxidant, anti-inflammatory, and neuroprotective effects.[1] These properties make it a

compelling candidate for intervention in diseases characterized by neuronal loss and

dysfunction, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2] This

document provides detailed application notes and experimental protocols for utilizing

Ampelopsin G in relevant animal models of neurodegenerative disease.

Mechanism of Action
Ampelopsin G exerts its neuroprotective effects through multiple mechanisms. It has been

shown to mitigate neuronal damage and improve cognitive and motor functions by inhibiting

oxidative stress, reducing neuroinflammation, and promoting neuronal survival.[2][3] Key

signaling pathways modulated by Ampelopsin G include the SIRT1/mTOR and AMPK

pathways, which are crucial regulators of cellular aging, autophagy, and mitochondrial

biogenesis.[1][4]
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Data Presentation: Efficacy of Ampelopsin G in
Animal Models
The following tables summarize the quantitative data from key studies investigating the effects

of Ampelopsin G in various animal models of neurodegenerative diseases.

Table 1: Ampelopsin G in Alzheimer's Disease Models
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Animal Model Treatment Duration Key Findings Reference

Aβ1–42-induced

AD rat model

100 and 200

mg/kg/day
21 days

Improved

learning and

memory;

Decreased

hippocampal

neuronal

apoptosis;

Reduced IL-1β,

IL-6, and TNF-α

in serum and

hippocampus;

Increased Bcl-2,

pAMPK, AMPK,

and SIRT1;

Decreased Bax

and NF-κB.

[1]

APP/PS1

double-

transgenic mice

Not Specified Not Specified

Improved

memory;

Decreased

number of

activated

microglia and

NLRP3

inflammasome

activation.

[1]

Rat model of AD Not Specified Not Specified Attenuated

upregulation of

IL-1β, IL-6, and

TNF-α; Reduced

8-iso PGF2α and

8-OHdG in the

hippocampus;

Inhibited NOX4

in the

hippocampus;

[3]
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Improved

learning

performance.

Table 2: Ampelopsin G in Parkinson's Disease Models
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Animal Model Treatment Duration Key Findings Reference

MPTP-induced

mouse model
Not Specified 13 days

Significantly

decreased

dopaminergic

neuronal loss;

Improved motor

function

(climbing pole

and rotarod

tests); Inhibited

ROS production;

Reduced MPP+

production via

inhibition of

GSK-3β.

[1]

T2DM rats with

PD-like lesions
250 mg/kg/day 24 weeks

Significantly

improved motor

dysfunction;

Decreased α-

synuclein

aggregation;

Increased TH

protein

expression and

number of DA

neurons;

Increased AMPK

activity and

ULK1 protein

expression.

[4]

Dicer cKO

mouse model
10 mg/kg Not Specified

Attenuated the

loss of DA

neurons and

motor

impairments.

[5]
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Table 3: Ampelopsin G in Aging Models

Animal Model Treatment Duration Key Findings Reference

D-galactose-

induced aging in

rats

Not Specified Not Specified

Ameliorated

cognitive

impairments;

Reduced

astrogliosis,

apoptosis, and

dysfunctional

autophagy in

hippocampal

neurons;

Upregulated

SIRT1 and

p53/p21;

Downregulated

mTOR in a miR-

34a-dependent

manner.

[1]

Experimental Protocols
Protocol 1: Evaluation of Ampelopsin G in a D-
Galactose-Induced Aging Rat Model
This protocol describes the induction of an aging model in rats using D-galactose and

subsequent treatment with Ampelopsin G to assess its neuroprotective and anti-aging effects.

1. Animal Model Induction:

Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

Inducing Agent: D-galactose.

Administration: Administer D-galactose subcutaneously at a dose of 100-150 mg/kg body

weight once daily for 6-8 weeks.[6][7]
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2. Treatment Protocol:

Test Compound: Ampelopsin G (Dihydromyricetin).

Dosage: Prepare Ampelopsin G in a suitable vehicle (e.g., saline, 0.5% CMC-Na).

Administer orally via gavage at doses ranging from 50-200 mg/kg body weight.

Dosing Regimen: Commence Ampelopsin G treatment concurrently with D-galactose

administration and continue for the entire duration of the study.

Control Groups:

Vehicle control (receiving only the vehicle).

D-galactose control (receiving D-galactose and the vehicle).

3. Behavioral Assessment (perform during the final week of treatment):

Morris Water Maze (MWM): To assess spatial learning and memory.[3][8]

Acquisition Phase: Train rats for 5 consecutive days to find a hidden platform in a circular

pool of water. Record escape latency and swim path.

Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds.

Record the time spent in the target quadrant.

Y-Maze Test: To evaluate short-term spatial working memory.[6]

Allow the rat to freely explore the three arms of the Y-maze for 8 minutes.

Record the sequence of arm entries and calculate the percentage of spontaneous

alternations.

4. Biochemical and Histological Analysis (at the end of the study):

Tissue Collection: Euthanize animals and collect brain tissue (hippocampus and cortex).
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Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase

(SOD), and glutathione peroxidase (GSH-Px) in brain homogenates using commercially

available kits.[6][7]

Inflammatory Cytokines: Quantify the levels of IL-1β, IL-6, and TNF-α in brain tissue

homogenates using ELISA kits.[1][3]

Western Blot Analysis: Analyze the protein expression levels of SIRT1, mTOR, p-mTOR,

AMPK, p-AMPK, Bax, and Bcl-2.[1]

Histology: Perform Nissl staining to assess neuronal survival and morphology in the

hippocampus.

Protocol 2: Evaluation of Ampelopsin G in an MPTP-
Induced Parkinson's Disease Mouse Model
This protocol details the use of the neurotoxin MPTP to induce a Parkinson's disease-like

phenotype in mice and the assessment of Ampelopsin G's therapeutic potential.

1. Animal Model Induction:

Species: Male C57BL/6 mice (8-10 weeks old).

Inducing Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg intraperitoneally

once daily for 5-7 consecutive days.[1]

2. Treatment Protocol:

Test Compound: Ampelopsin G (Dihydromyricetin).

Dosage: Administer Ampelopsin G orally at doses ranging from 10-50 mg/kg body weight.

Dosing Regimen: Begin Ampelopsin G treatment 3 days prior to the first MPTP injection

and continue for the duration of the MPTP administration and for 3 days after the final

injection.[1]
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Control Groups:

Vehicle control.

MPTP control.

3. Behavioral Assessment (perform 3-7 days after the last MPTP injection):

Rotarod Test: To assess motor coordination and balance.[1]

Place mice on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).

Record the latency to fall. Conduct three trials per mouse.

Pole Test: To evaluate bradykinesia.[1]

Place the mouse head-upward on top of a vertical wooden pole.

Record the time it takes for the mouse to turn downward and descend the pole.

4. Neurochemical and Immunohistochemical Analysis (at the end of the study):

Tissue Collection: Euthanize animals and collect the substantia nigra and striatum.

HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in

the striatum.

Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on sections of the

substantia nigra to quantify the loss of dopaminergic neurons.[4]

Western Blot Analysis: Analyze the expression of α-synuclein, GSK-3β, and markers of

oxidative stress in the substantia nigra.[1][4]

Signaling Pathway and Experimental Workflow
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Caption: Ampelopsin G Signaling Pathway in Neuroprotection.
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Caption: General Experimental Workflow for In Vivo Studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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